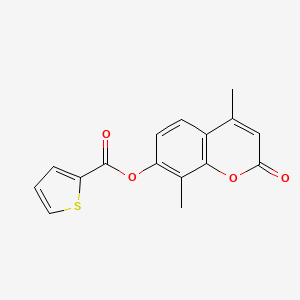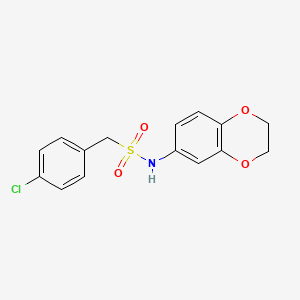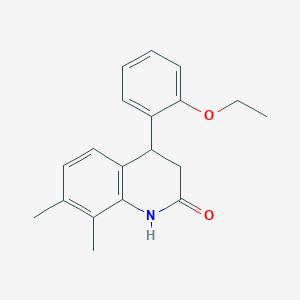
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
Overview
Description
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, also known as coumarin-7-thiocarboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of coumarin derivatives and exhibits various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, the anti-inflammatory activity of this compound is believed to be mediated through the inhibition of NF-κB signaling pathway, while its anticancer activity is attributed to the induction of apoptosis through the activation of caspase-dependent and -independent pathways.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. Studies have shown that this compound reduces the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2, which are involved in the pathogenesis of inflammatory diseases. Furthermore, this compound also exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, this compound induces apoptosis in various cancer cell lines and inhibits the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments is its potent biological activities. This compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it an attractive candidate for therapeutic development. Furthermore, the synthesis of this compound is relatively simple and can be carried out using commercially available reagents.
However, there are also limitations associated with the use of this compound in lab experiments. One of the limitations is its potential toxicity. Several studies have reported that high doses of this compound can induce cytotoxicity in various cell lines. Therefore, careful dose optimization is required to avoid potential toxicity.
Future Directions
There are several future directions for the research on 4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. One of the future directions is the development of novel derivatives of this compound with improved pharmacological properties. Several studies have shown that the modification of the coumarin scaffold can lead to compounds with enhanced biological activities.
Another future direction is the investigation of the potential of this compound in the treatment of various diseases. For example, this compound has shown potential in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are required to evaluate the efficacy of this compound in animal models of these diseases.
Conclusion:
In conclusion, this compound is a coumarin derivative that exhibits potent anti-inflammatory, antioxidant, and anticancer properties. The synthesis of this compound is relatively simple, and it has gained significant attention in scientific research due to its potential therapeutic applications. Further studies are required to evaluate the efficacy of this compound in animal models of various diseases and to develop novel derivatives with improved pharmacological properties.
Scientific Research Applications
4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. One of the significant applications of this compound is its anti-inflammatory activity. Several studies have reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, and COX-2.
Another potential application of this compound is its antioxidant activity. Studies have shown that this compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Furthermore, this compound has also been reported to exhibit anticancer activity. Studies have shown that this compound induces apoptosis in various cancer cell lines and inhibits the proliferation of cancer cells.
properties
IUPAC Name |
(4,8-dimethyl-2-oxochromen-7-yl) thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4S/c1-9-8-14(17)20-15-10(2)12(6-5-11(9)15)19-16(18)13-4-3-7-21-13/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETVJZKADVWYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-methoxyphenyl)-3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4187893.png)
![8-methyl-3-(4-methylbenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4187911.png)


![N-benzyl-1-[(4-chlorophenyl)sulfonyl]-3-(4-methylphenyl)-1H-1,2,4-triazol-5-amine](/img/structure/B4187927.png)
amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4187932.png)
![N-[5-methoxy-2-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4187936.png)
![N-(2-phenylethyl)-2-[(2-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4187944.png)

![1-[2-(dimethylamino)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B4187955.png)
![N-(4-isopropylphenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4187962.png)

![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-fluorophenyl)benzamide](/img/structure/B4187983.png)
![3-(2-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4187998.png)